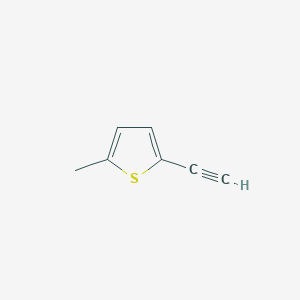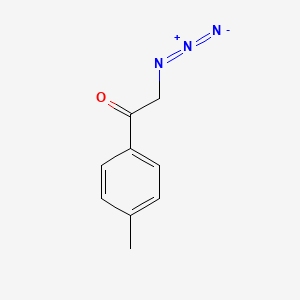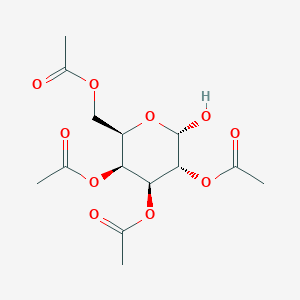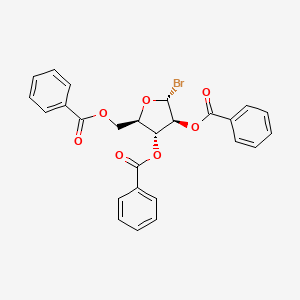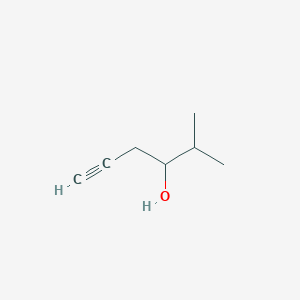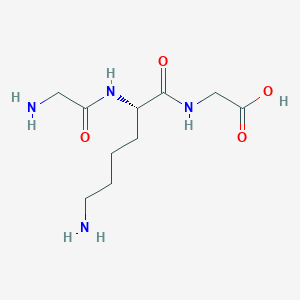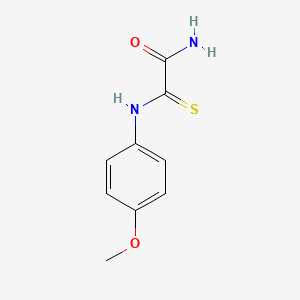
2-((4-Methoxyphenyl)amino)-2-thioxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((4-Methoxyphenyl)amino)-2-thioxoacetamide" is a chemical entity that can be associated with various research studies focusing on the synthesis and biological evaluation of novel compounds with potential therapeutic applications. Although the provided papers do not directly discuss this exact compound, they do explore related structures and functionalities that can shed light on the potential characteristics and applications of "2-((4-Methoxyphenyl)amino)-2-thioxoacetamide".
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions and the use of specific reagents and catalysts to achieve the desired chemical structures. For instance, the study on novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates describes the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods to synthesize compounds with potential anti-cancer activity . Similarly, the synthesis of novel Schiff bases from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile involves the Gewald synthesis technique, followed by treatment with 1,3-disubstituted pyrazole-4-carboxaldehyde . These methods could potentially be adapted for the synthesis of "2-((4-Methoxyphenyl)amino)-2-thioxoacetamide".
Molecular Structure Analysis
The molecular structure of a compound is crucial for its biological activity. Docking studies, as mentioned in the papers, help in understanding how these molecules interact with biological targets. For example, the methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetates were docked into the methionine synthase binding domain to evaluate their potential as inhibitors . Similarly, the novel thiadiazolopyrimidine derivatives were docked into the active site of thymidylate synthase enzyme to assess their anticancer properties . These studies suggest that "2-((4-Methoxyphenyl)amino)-2-thioxoacetamide" could also be analyzed through molecular docking to predict its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its functional groups and molecular framework. The papers describe various chemical reactions, such as the synthesis of acetamides and arylureas from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles, which exhibit anti-inflammatory and analgesic activities . These reactions highlight the importance of the functional groups present in the compounds, which could be relevant to the reactivity of "2-((4-Methoxyphenyl)amino)-2-thioxoacetamide".
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, stability, and melting point, are essential for its practical application. While the papers do not provide specific data on "2-((4-Methoxyphenyl)amino)-2-thioxoacetamide", they do discuss the properties of similar compounds. For instance, the ADME properties of the synthesized thiadiazolopyrimidine derivatives were studied to evaluate their drug-likeness . Such properties would be important to consider for "2-((4-Methoxyphenyl)amino)-2-thioxoacetamide" to assess its potential as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Anticancer Activities Research has highlighted the pronounced anti-proliferative activity and tumor cell selectivity of derivatives of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide. For example, a study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, which share a structural similarity with 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide, demonstrated significant anti-proliferative activity in the mid-nanomolar range with high tumor cell selectivity. These compounds showed efficacy against various tumor cell lines, including T-lymphoma and prostate PC-3 cells, highlighting their potential in cancer therapy (Thomas et al., 2017).
Antibacterial and Antimicrobial Properties The antibacterial and antimicrobial properties of derivatives of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide have been explored in various studies. One such research synthesized compounds with significant activity against strains of microorganisms like Staphylococcus aureus and Escherichia coli. The study concluded that the synthesized compounds have higher antibacterial activities compared to standard antibacterial drugs (Osarumwense, 2022).
Anti-Inflammatory and Analgesic Agents Novel derivatives of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These studies involve the synthesis of various heterocyclic compounds derived from 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide, showcasing promising results in inhibiting COX-2 selectively and providing analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Design and Synthesis for Drug Discovery The compound has also served as a precursor in the design and synthesis of new drug candidates. A study focused on the synthesis, characterization, and antimicrobial activity of Schiff bases of 2-Amino-N-(o-Fluorophenylcarboxamido)-4-(p-Methoxyphenyl) Thiophenes highlights its role in creating new molecules with potential therapeutic applications (Bhattacharjee et al., 2012).
Molecular Docking and Pharmacokinetic Behavior Furthermore, derivatives of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide have been subjected to molecular docking studies to understand their antiviral activity and pharmacokinetic behavior. Such research provides insights into the interaction of these compounds with biological targets, aiding in the development of new therapeutics (FathimaShahana & Yardily, 2020).
Eigenschaften
IUPAC Name |
2-(4-methoxyanilino)-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-13-7-4-2-6(3-5-7)11-9(14)8(10)12/h2-5H,1H3,(H2,10,12)(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVODOWKJKUEOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443065 |
Source


|
| Record name | 2-(4-Methoxyanilino)-2-sulfanylideneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methoxyphenyl)amino)-2-thioxoacetamide | |
CAS RN |
71369-81-8 |
Source


|
| Record name | 2-(4-Methoxyanilino)-2-sulfanylideneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


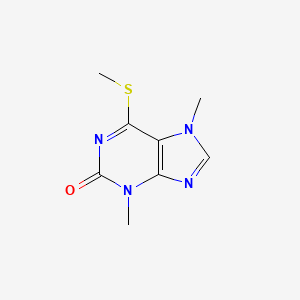



![(2R)-1-[(2R)-Piperidin-2-yl]pentan-2-ol](/img/structure/B1337329.png)
